molecular formula C15H18N2O2 B7450530 N-{2-[(4-cyclopropylphenyl)carbamoyl]ethyl}prop-2-enamide

N-{2-[(4-cyclopropylphenyl)carbamoyl]ethyl}prop-2-enamide

Cat. No.: B7450530
M. Wt: 258.32 g/mol
InChI Key: BCSGLQIFIQQKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-cyclopropylphenyl)carbamoyl]ethyl}prop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropyl group attached to a phenyl ring, which is further connected to a carbamoyl group and an ethyl prop-2-enamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-cyclopropylphenyl)carbamoyl]ethyl}prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 4-cyclopropylphenyl isocyanate with 2-aminoethyl acrylate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are employed to ensure consistent quality and yield. Additionally, industrial production may include steps for recycling solvents and minimizing waste to adhere to environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-cyclopropylphenyl)carbamoyl]ethyl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-{2-[(4-cyclopropylphenyl)carbamoyl]ethyl}prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-cyclopropylphenyl)carbamoyl]ethyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.

    Tolcapone: Another COMT inhibitor with similar therapeutic applications.

    N-{2-[(4-cyclohexylphenyl)carbamoyl]ethyl}prop-2-enamide: A structurally similar compound with potential biological activities.

Uniqueness

N-{2-[(4-cyclopropylphenyl)carbamoyl]ethyl}prop-2-enamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

N-(4-cyclopropylphenyl)-3-(prop-2-enoylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-14(18)16-10-9-15(19)17-13-7-5-12(6-8-13)11-3-4-11/h2,5-8,11H,1,3-4,9-10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSGLQIFIQQKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NC1=CC=C(C=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.